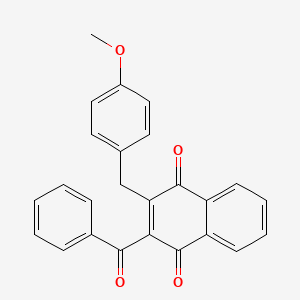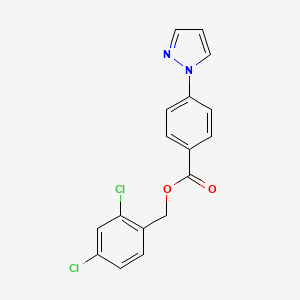![molecular formula C13H13N3O4 B6028983 5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6028983.png)
5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as MPTP, is a chemical compound that has been widely used in scientific research. MPTP is a pyrimidine derivative that has been found to have various biological activities, including anti-inflammatory and antitumor effects.
Mechanism of Action
The mechanism of action of 5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, this compound has been investigated for its potential use in the treatment of Parkinson's disease, as it has been found to increase dopamine levels in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines. This makes it a useful tool for studying the role of inflammation in various diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to dopaminergic neurons in the brain, which has limited its use in Parkinson's disease research.
Future Directions
There are several future directions for the research of 5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of this compound derivatives with improved efficacy and reduced toxicity. Additionally, this compound could be further investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and multiple sclerosis. Finally, the mechanism of action of this compound could be further elucidated to better understand its biological effects.
Synthesis Methods
The synthesis of 5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-methoxyaniline and ethyl acetoacetate in the presence of a catalytic amount of piperidine. The resulting product is then treated with concentrated hydrochloric acid to obtain this compound in high yield.
Scientific Research Applications
5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its various biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of Parkinson's disease.
properties
IUPAC Name |
6-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-12(18)10(11(17)15-13(16)19)7-14-8-3-5-9(20-2)6-4-8/h3-7,18H,1-2H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCOWJKCLYKGHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)NC1=O)C=NC2=CC=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(1-pyrrolidinyl)-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6028904.png)
![(4-tert-butylphenyl)[1-(1H-imidazol-2-ylmethyl)-3-piperidinyl]methanone](/img/structure/B6028912.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B6028920.png)
![methyl N-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]methioninate](/img/structure/B6028940.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-chlorophenyl)urea](/img/structure/B6028948.png)



![2-{1-(2,2-dimethylpropyl)-4-[(2-methoxy-1-naphthyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6028972.png)
![3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6028986.png)
![2-benzyl-4-[(4-methyl-1,3-oxazol-5-yl)carbonyl]morpholine](/img/structure/B6028990.png)
amino]methyl}-4-methoxyphenol](/img/structure/B6028991.png)
![1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-N-[2-(1H-pyrazol-4-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B6029004.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6029007.png)